N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
“N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the chloro and methyl groups. The pyrazole ring is then synthesized separately and attached to the benzo[d]thiazole ring through an ethyl linker. Finally, the methoxyphenyl group is introduced, and the sulfonyl amide linkage is formed.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” may be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl amides and benzo[d]thiazole derivatives. Examples include:
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and rings. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it distinct from other similar compounds.
Properties
CAS No. |
1171504-57-6 |
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Molecular Formula |
C25H27ClN4O4S2 |
Molecular Weight |
547.1 g/mol |
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C25H27ClN4O4S2/c1-16-13-19(26)15-22-24(16)27-25(35-22)29(10-11-30-18(3)14-17(2)28-30)23(31)9-12-36(32,33)21-7-5-20(34-4)6-8-21/h5-8,13-15H,9-12H2,1-4H3 |
InChI Key |
MCBLHZJTFMPZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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